N-(4-Aminobenzoyl-d4)-L-glutamic Acid
Overview
Description
N-(4-Aminobenzoyl-d4)-L-glutamic Acid is a deuterated analog of N-(4-Aminobenzoyl)-L-glutamic Acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium, a stable isotope of hydrogen, can be used to trace and study various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobenzoyl-d4)-L-glutamic Acid typically involves the incorporation of deuterium into the benzoyl group. One common method is the catalytic deuteration of N-(4-Aminobenzoyl)-L-glutamic Acid using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobenzoyl-d4)-L-glutamic Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzoyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
N-(4-Aminobenzoyl-d4)-L-glutamic Acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetics.
Industry: Utilized in the production of deuterated compounds for various applications.
Mechanism of Action
The mechanism of action of N-(4-Aminobenzoyl-d4)-L-glutamic Acid involves its incorporation into biochemical pathways where it can be traced using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The deuterium atoms provide a distinct signal, allowing researchers to study the compound’s behavior and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminobenzoyl)-L-glutamic Acid
- N-(4-Aminobenzoyl-d4)-β-alanine
- N-(4-Aminobenzoyl-d4)glycine
Uniqueness
N-(4-Aminobenzoyl-d4)-L-glutamic Acid is unique due to its specific isotopic labeling with deuterium, which provides distinct advantages in tracing and studying biochemical processes. Compared to its non-deuterated analogs, it offers enhanced stability and distinct spectroscopic properties, making it a valuable tool in scientific research.
Properties
IUPAC Name |
(2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADGMZDHLQLZRI-SGWYWVALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746984 | |
Record name | N-[4-Amino(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461426-34-6 | |
Record name | N-[4-Amino(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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